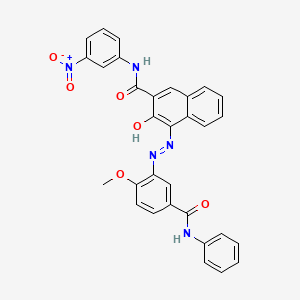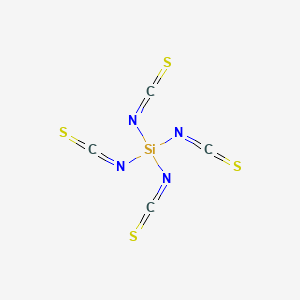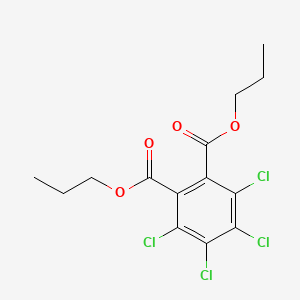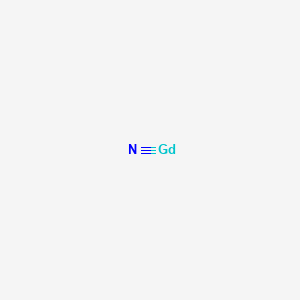
Gadolinium nitride
Overview
Description
Gadolinium nitride is a binary inorganic compound composed of gadolinium and nitrogen, with the chemical formula GdN . It is a black powder that is isomorphous with sodium chloride and has a high melting point of 2360°C . This compound is notable for its unique magnetic and semiconductor properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gadolinium nitride can be synthesized through the direct reaction of gadolinium metal with nitrogen gas. This reaction typically occurs at a high temperature of 1600°C and under a pressure of 1300 atm : [ 2Gd + N_2 \rightarrow 2GdN ]
Industrial Production Methods: While the direct reaction method is commonly used in laboratory settings, industrial production may involve more scalable techniques such as chemical vapor deposition or other high-temperature synthesis methods. These methods ensure the consistent production of this compound with desired purity and particle size.
Types of Reactions:
Oxidation: this compound reacts with oxygen to form gadolinium oxide: [ 2GdN + 3O_2 \rightarrow 2Gd_2O_3 + N_2 ]
Hydrolysis: In the presence of humid air, this compound hydrolyzes to form gadolinium hydroxide and ammonia: [ GdN + 3H_2O \rightarrow Gd(OH)_3 + NH_3 ]
Common Reagents and Conditions:
Oxidation: Typically requires exposure to atmospheric oxygen at elevated temperatures.
Hydrolysis: Occurs readily in the presence of moisture at room temperature.
Major Products:
Oxidation: Gadolinium oxide (Gd_2O_3)
Hydrolysis: Gadolinium hydroxide (Gd(OH)_3) and ammonia (NH_3)
Scientific Research Applications
Gadolinium nitride has a wide range of applications in scientific research and industry:
Semiconductors: Used in the development of semiconductor devices due to its unique electronic properties.
Magnetic Materials: Employed in magnetic applications, including magnetic refrigeration and data storage.
Catalysts: Acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Neutron Converters: Utilized in neutron capture therapy and radiation detectors due to its high neutron absorption cross-section.
Mechanism of Action
The effects of gadolinium nitride are primarily due to its electronic and magnetic properties. The compound’s ability to interact with magnetic fields and conduct electricity makes it suitable for use in electronic and magnetic applications. The molecular targets and pathways involved include interactions with magnetic domains and electron conduction pathways.
Comparison with Similar Compounds
Gadolinium Oxide (Gd_2O_3): Another gadolinium compound with significant applications in electronics and catalysis.
Gadolinium Hydroxide (Gd(OH)_3): Formed through the hydrolysis of gadolinium nitride, used in various chemical processes.
Uniqueness: this compound stands out due to its combination of magnetic and semiconductor properties, which are not as pronounced in other gadolinium compounds. This makes it particularly valuable in applications requiring both magnetic and electronic functionalities.
Properties
IUPAC Name |
azanylidynegadolinium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Gd.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLATXDRVRRDFBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[Gd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GdN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067145 | |
| Record name | Gadolinium nitride (GdN) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black powder with a slight odor like ammonia; [MSDSonline] | |
| Record name | Gadolinium nitride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9136 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
25764-15-2 | |
| Record name | Gadolinium nitride (GdN) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25764-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gadolinium nitride (GdN) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025764152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gadolinium nitride (GdN) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gadolinium nitride (GdN) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gadolinium nitride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of Gadolinium nitride?
A1: The molecular formula of this compound is GdN. Its molecular weight is 171.25 g/mol.
Q2: What are the magnetic properties of GdN?
A3: GdN is an intrinsic ferromagnetic semiconductor. [, ] It possesses a large magnetic moment, low coercivity, and strong spin polarization, making it appealing for spintronic applications. [] The Curie temperature (Tc) of GdN thin films is typically around 70 K [, ], but can be influenced by factors like film thickness and doping.
Q3: Can you elaborate on the role of nitrogen vacancies in GdN?
A4: Nitrogen vacancies significantly impact GdN's electrical and magnetic properties. They act as electron donors, influencing carrier concentration and contributing to the n-type conductivity observed in GdN films. [, ] Furthermore, magnetic polarons are believed to form around these vacancies, leading to an inhomogeneous ferromagnetic state and influencing the Curie temperature. [, ]
Q4: What is a major challenge in studying and utilizing GdN?
A5: GdN is highly sensitive to air and moisture, making it prone to oxidation. [, ] This air-sensitivity poses a significant challenge for its practical application and necessitates protective measures during synthesis, processing, and characterization.
Q5: What strategies are employed to protect GdN from oxidation?
A6: Various approaches are used to safeguard GdN from oxidation:* Capping layers: Depositing a protective capping layer, like aluminum nitride (AlN) or samarium, on top of GdN prevents its direct exposure to air and moisture. [, ] This technique allows for ex-situ characterization and improves the material's stability.* In-situ fabrication: Developing in-situ fabrication processes, where GdN synthesis and device fabrication occur within the same vacuum environment, minimizes the risk of oxidation.
Q6: What are the potential applications of GdN in spintronics?
A7: GdN exhibits several properties that make it promising for spintronic devices, including:* Spin injection: GdN's ferromagnetic nature and high spin polarization make it suitable for injecting spin-polarized currents into other materials, a fundamental requirement for spintronic devices. [, ]* Magnetic tunnel junctions (MTJs): GdN has been explored as a ferromagnetic electrode material in MTJs. [, ] These devices exhibit magnetoresistance effects, with potential applications in data storage and sensing.* Spin filters: GdN nanocontacts have shown potential as efficient spin filters. [] Theoretical calculations suggest that a 100% spin-filtering effect could be achievable, paving the way for highly efficient spintronic devices.
Q7: Are there other potential applications of GdN beyond spintronics?
A8: While spintronics is a primary area of interest, GdN's unique properties could be advantageous in other applications, such as:* Optoelectronics: The tunable optical bandgap of GdN, particularly its spin-splitting behavior, makes it interesting for optoelectronic devices like spin-lasers and spin-LEDs. []* Sensors: GdN's sensitivity to environmental factors, such as oxygen, could be exploited for sensing applications.
Q8: How is computational chemistry used in GdN research?
A9: Computational methods, like Density Functional Theory (DFT), are essential for:* Electronic structure calculations: Predicting and understanding the electronic band structure, density of states, and magnetic properties of GdN. [, , ]* Modeling device structures: Simulating the behavior of GdN-based devices, such as magnetic tunnel junctions, to optimize their design and performance. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


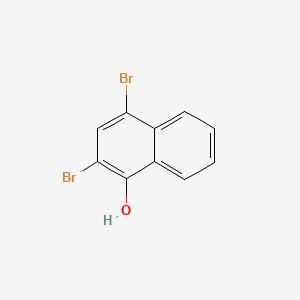
![2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide](/img/structure/B1584390.png)

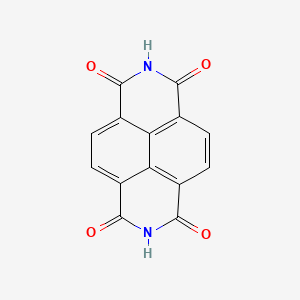

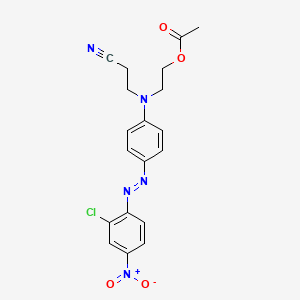
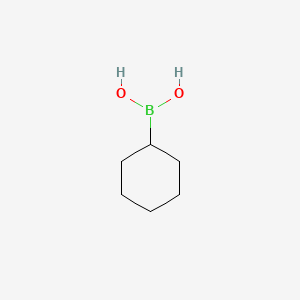
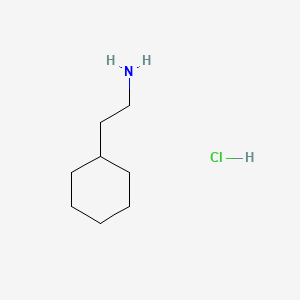
![(1S,2R,6R,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane](/img/structure/B1584403.png)
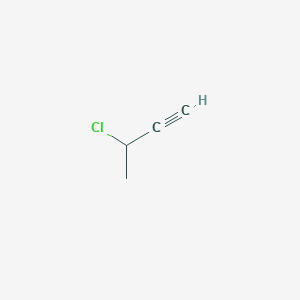
![7,18-bis(4-methoxyphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1584406.png)
